4-Hydrazino-2-(methylsulfanyl)quinazoline
Description
Structure
3D Structure
Properties
IUPAC Name |
(2-methylsulfanylquinazolin-4-yl)hydrazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4S/c1-14-9-11-7-5-3-2-4-6(7)8(12-9)13-10/h2-5H,10H2,1H3,(H,11,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKXPZQHDHQSGCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=CC=CC=C2C(=N1)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Hydrazino 2 Methylsulfanyl Quinazoline
Precursor Compounds and Starting Materials in Quinazoline (B50416) Synthesis
The construction of the 4-hydrazino-2-(methylsulfanyl)quinazoline scaffold typically begins with precursor compounds that already contain the quinazoline ring system or its immediate precursor. The choice of starting material dictates the subsequent synthetic strategy for introducing the hydrazino and methylsulfanyl moieties.
Quinazolinone Intermediates
Quinazolin-4(3H)-ones are pivotal intermediates in the synthesis of various substituted quinazolines. These compounds can be synthesized through several established methods, such as the Niementowski quinazoline synthesis, which involves the reaction of anthranilic acids with amides. nih.gov For the synthesis of the target compound, a key precursor is 2-methylsulfanyl-4(3H)-quinazolinone. This intermediate can be prepared and subsequently modified. For instance, treatment of the ambident sodium salt of 2-methylsulfanyl-4(3H)-quinazolinone with methyl bromoacetate (B1195939) leads to N(3)-alkyl ester formation, which can then be reacted with hydrazine (B178648) hydrate (B1144303) to yield 2-methylsulfanyl-4-oxo-3(4H)-quinazolinyl)acetohydrazide. researchgate.net
The general synthetic utility of quinazolinones is well-documented, with various methods available for their preparation, including microwave-assisted syntheses which can improve reaction times and yields. nih.govorganic-chemistry.org These foundational compounds provide a stable framework upon which the desired hydrazino and methylsulfanyl groups can be installed.
Thioxoquinazoline Intermediates
An alternative and often more direct route to this compound involves the use of thioxoquinazoline intermediates. Specifically, 2-(methylthio)quinazoline-4(3H)-thione is a crucial precursor. lmaleidykla.lt This compound can be synthesized from the corresponding 2-(methylthio)quinazolin-4(3H)-one by thionation, a reaction that replaces the carbonyl oxygen with sulfur. Reagents like Lawesson's reagent are commonly employed for this transformation. lmaleidykla.ltnih.gov
The thioxo group at the 4-position is a key functional handle that facilitates the subsequent introduction of the hydrazino group. The synthesis of disubstituted 4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazolines can be achieved through methods such as the cyclization of substituted methyl anthranilates with isothiocyanates. nih.gov These thioxo-derivatives serve as versatile platforms for building the target molecule.
Reaction Pathways for the Introduction of the Hydrazino Moiety
The introduction of the hydrazino group at the 4-position of the quinazoline ring is a critical step in the synthesis of the title compound. This transformation is typically achieved through nucleophilic substitution reactions where hydrazine acts as the nucleophile.
Nucleophilic Displacement Strategies
A primary strategy for introducing the hydrazino group is through the nucleophilic displacement of a suitable leaving group at the 4-position of the quinazoline ring. A common precursor for this reaction is a 4-chloroquinazoline (B184009) derivative. For example, the synthesis of 2-ethoxy-4-hydrazinoquinazoline is accomplished by reacting 4-chloro-2-ethoxyquinazoline with hydrazine hydrate. nih.gov This demonstrates the principle of nucleophilic substitution at the C4 position.
In the context of synthesizing this compound, a similar approach can be envisioned starting from 4-chloro-2-(methylsulfanyl)quinazoline. However, a more frequently cited method involves the reaction of 4-S-substituted derivatives of 2-(methylthio)quinazoline-4(3H)-thione with hydrazine hydrate. lmaleidykla.lt The reaction of 2-(methylthio)quinazoline-4(3H)-thione with hydrazine hydrate directly yields 4-hydrazino-2-methylthioquinazoline. lmaleidykla.lt This reaction proceeds via the displacement of the thione group or a derivative thereof.
| Starting Material | Reagent | Product | Reference |
| 4-Chloro-2-ethoxyquinazoline | Hydrazine hydrate | 2-Ethoxy-4-hydrazinoquinazoline | nih.gov |
| 2-(Methylthio)quinazoline-4(3H)-thione | Hydrazine hydrate | 4-Hydrazino-2-(methylthio)quinazoline | lmaleidykla.lt |
Heterocyclization Approaches Leading to this compound
While direct introduction of the hydrazino group is common, heterocyclization reactions that form a new ring fused to the quinazoline core can also be employed, which may subsequently be opened to reveal the desired functionality. However, for the direct synthesis of this compound, nucleophilic displacement strategies are more prevalent and straightforward.
Strategies for the Introduction of the Methylsulfanyl Group
The methylsulfanyl (-SCH3) group at the 2-position can be introduced at various stages of the synthesis, often starting from a precursor that allows for its installation.
A common method involves the S-alkylation of a 2-thioxoquinazoline derivative. For instance, disubstituted 4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazolines can be S-alkylated with alkyl halides to prepare 4-oxo-3,4-dihydroquinazoline-2-thioles. nih.gov Similarly, 3H-quinazoline-4-thiones can be reacted with iodomethane (B122720) to yield 4-(methylthio)quinazoline (B15071270) derivatives. nih.gov
In a synthetic route starting from a 2-thioxo-1,2,3,4-tetrahydroquinazolin-4-one, the thione at the 2-position can be selectively methylated. This approach establishes the 2-(methylsulfanyl) substituent early in the synthetic sequence, which is then carried through subsequent reactions to introduce the hydrazino group at the 4-position.
| Precursor | Reagent | Product Feature | Reference |
| 3H-Quinazoline-4-thiones | Iodomethane | 4-(Methylthio)quinazoline | nih.gov |
| 4-Oxo-2-thioxo-1,2,3,4-tetrahydroquinazolines | Alkyl halides | 4-Oxo-3,4-dihydroquinazoline-2-thiole | nih.gov |
Solvent Effects and Reaction Condition Optimization in the Synthesis of this compound
The synthesis of this compound typically involves the reaction of a suitable precursor, such as a 4-substituted-2-(methylsulfanyl)quinazoline, with hydrazine hydrate. The choice of solvent and the optimization of reaction conditions are critical factors that significantly influence the yield, purity, and reaction time.
Research into the synthesis of related quinazoline derivatives has demonstrated the profound impact of the solvent on the reaction outcome. For the synthesis of 2-methylthio-4-hydrazinoquinazoline, methanol (B129727) has been reported as a viable solvent. In a specific example, the reaction of a 4-S-substituted derivative of 2-(methylthio)quinazoline-4(3H)-thione with hydrazine hydrate was carried out in methanol at a temperature of 55–60 °C for 4 hours. lmaleidykla.lt This indicates that polar protic solvents can facilitate the nucleophilic substitution of the leaving group at the C4 position by hydrazine.
Systematic studies on the synthesis of various quinazoline derivatives have shown that a range of solvents can be employed, and the optimal choice often depends on the specific substrates and reaction mechanism. For instance, in the synthesis of other quinazoline analogs, solvents such as ethanol, isopropanol, and even water have been utilized, sometimes in combination with catalysts or under reflux conditions to enhance reaction rates.
Optimization of reaction conditions extends beyond solvent selection to include temperature, reaction time, and the molar ratio of reactants. In the synthesis of quinazoline derivatives, it has been observed that increasing the temperature, often to reflux, can significantly reduce the reaction time and improve yields. However, excessively high temperatures can lead to the formation of undesired byproducts. Therefore, a careful balance must be struck. The molar excess of hydrazine hydrate is another parameter that is often adjusted to drive the reaction to completion.
The table below summarizes the general effects of various parameters on the synthesis of hydrazinoquinazolines, based on findings from related synthetic studies.
Table 1: General Effects of Reaction Parameters on Hydrazinoquinazoline Synthesis
| Parameter | Effect on Reaction | Optimization Considerations |
|---|---|---|
| Solvent Polarity | Higher polarity can facilitate the dissolution of reactants and stabilize charged intermediates, potentially increasing the reaction rate. | The choice of solvent must also consider the solubility of the final product to allow for easy isolation. |
| Temperature | Increased temperature generally accelerates the reaction rate. | Excessively high temperatures may lead to decomposition of reactants or products and the formation of impurities. The optimal temperature is a trade-off between reaction rate and selectivity. |
| Reaction Time | Longer reaction times can lead to higher conversion of the starting material. | Prolonged reaction times may increase the likelihood of side reactions and decomposition. The reaction should be monitored to determine the point of maximum product formation. |
| Hydrazine Hydrate Ratio | A molar excess of hydrazine hydrate is often used to ensure complete conversion of the starting material. | A large excess can complicate the work-up procedure and may not be cost-effective. The optimal ratio should be determined experimentally. |
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of this compound is an area of growing importance, aiming to reduce the environmental impact of chemical processes. While specific studies on the green synthesis of this particular compound are not extensively documented, general strategies for the eco-friendly synthesis of quinazoline derivatives can be applied.
One of the primary goals of green chemistry is the use of environmentally benign solvents. While traditional syntheses may employ volatile organic compounds (VOCs), greener alternatives are being explored. For quinazoline synthesis, ionic liquids and deep eutectic solvents have been investigated as recyclable and less toxic reaction media. rsc.orgresearchgate.net Water is another ideal green solvent, and efforts are often made to develop synthetic routes that can be performed in aqueous media.
Energy efficiency is another key principle of green chemistry. The use of microwave irradiation and ultrasonic irradiation has been shown to significantly reduce reaction times and energy consumption in the synthesis of various heterocyclic compounds, including quinazolines. mdpi.comimpactfactor.org These techniques can lead to higher yields and cleaner reaction profiles compared to conventional heating methods.
The development of catalytic methods is also a cornerstone of green chemistry. The use of reusable catalysts can reduce waste and improve atom economy. For quinazoline synthesis, various catalysts, including metal-based and biocatalysts, have been explored to facilitate reactions under milder conditions. mdpi.comnih.gov For the synthesis of this compound, exploring catalytic routes could lead to more sustainable processes.
Waste reduction is another critical aspect. This can be achieved through one-pot syntheses, where multiple reaction steps are carried out in the same vessel without the need for intermediate purification. This approach minimizes solvent usage and waste generation.
The table below outlines some green chemistry approaches that could be applied to the synthesis of this compound.
Table 2: Application of Green Chemistry Principles to the Synthesis of this compound
| Green Chemistry Principle | Potential Application in Synthesis |
|---|---|
| Use of Safer Solvents | Replacing traditional organic solvents with water, ionic liquids, or deep eutectic solvents. |
| Energy Efficiency | Employing microwave or ultrasonic irradiation to reduce reaction times and energy input. |
| Catalysis | Developing recyclable catalysts to improve reaction efficiency and reduce waste. |
| Waste Prevention | Designing one-pot synthetic routes to minimize purification steps and solvent usage. |
| Atom Economy | Optimizing reactions to maximize the incorporation of all materials used in the process into the final product. |
Chemical Transformations and Derivatization Strategies of 4 Hydrazino 2 Methylsulfanyl Quinazoline
Reactivity of the Hydrazino Group in 4-Hydrazino-2-(methylsulfanyl)quinazoline
The hydrazino (-NHNH₂) group attached to the C4 position of the quinazoline (B50416) ring is a potent nucleophile, owing to the alpha effect—the presence of adjacent atoms with lone pairs of electrons. researchgate.net This high nucleophilicity makes it the primary site for electrophilic attack and the key functional group for building more complex molecular architectures. Its reactivity is central to condensation and cyclization reactions, forming the basis for the synthesis of a diverse library of quinazoline derivatives. nih.gov The hydrazino group can exist in tautomeric equilibrium with the iminamine form, a structural feature that can be crucial for certain cyclization pathways. nih.gov
The reaction of hydrazines with aldehydes and ketones to form hydrazones is a fundamental transformation in organic chemistry. researchgate.netlibretexts.org The hydrazino group in this compound readily undergoes condensation with a variety of carbonyl compounds. This reaction involves a nucleophilic attack of the terminal nitrogen of the hydrazino group on the electrophilic carbonyl carbon, followed by dehydration to yield the corresponding N'-alkylidene or N'-arylidenehydrazinyl derivatives, commonly known as Schiff bases or hydrazones. libretexts.orgnih.gov
These reactions are typically carried out in a suitable solvent like ethanol, often with catalytic amounts of acid to facilitate the dehydration step. researchgate.net The resulting hydrazones are often stable, crystalline solids and serve as important intermediates for further cyclization reactions. For instance, the condensation of 2-ethoxy-4-hydrazinoquinazoline, a close analog, with acetone (B3395972) and various monosaccharides has been reported to proceed smoothly, indicating a broad scope for the carbonyl component. nih.govnih.gov
Table 1: Examples of Condensation Reactions with Carbonyl Compounds
| Carbonyl Reactant | Product Type | Typical Conditions | Reference |
|---|---|---|---|
| Acetone | Isopropylidenehydrazinyl-quinazoline | Ethanol, Reflux | nih.gov |
| Aromatic Aldehydes (e.g., Benzaldehyde) | Benzylidenehydrazinyl-quinazoline | Ethanol, Acetic Acid (cat.), Reflux | ekb.eg |
| Monosaccharides (e.g., D-glucose) | Sugar Hydrazone | Ethanol, Reflux | nih.gov |
The hydrazino group is a key synthon for constructing fused heterocyclic rings onto the quinazoline core. Through intramolecular or intermolecular cyclization reactions, various five- and six-membered rings can be annulated, leading to polycyclic systems like triazinoquinazolines and triazoloquinazolines. lmaleidykla.ltresearchgate.net
Triazinoquinazolines are formed by reacting 4-hydrazinoquinazolines with reagents that can provide a two-carbon unit, leading to the formation of a fused 1,2,4-triazine (B1199460) ring. The reaction of this compound derivatives with α-keto esters or related compounds can lead to the formation of researchgate.netnih.govplos.orgtriazino[4,3-c]quinazoline systems. lmaleidykla.lt
For example, the reaction of 2-ethoxy-4-hydrazinoquinazoline with diethyl oxalate (B1200264) results in the formation of 6-ethoxy-2H- researchgate.netnih.govplos.orgtriazino[4,3-c]quinazoline-3,4-dione. nih.govnih.gov Similarly, reaction with ethyl chloroacetate (B1199739) yields the corresponding 6-ethoxy-2,3-dihydro-4H- researchgate.netnih.govplos.orgtriazino[4,3-c]quinazolin-4-one. nih.govnih.gov These reactions typically proceed through an initial acylation of the hydrazino group followed by intramolecular cyclization and dehydration.
The synthesis of triazoloquinazolines is one of the most extensively studied derivatization strategies for 4-hydrazinoquinazolines. researchgate.net Depending on the cyclizing agent, different isomers such as researchgate.netnih.govplos.orgtriazolo[4,3-c]quinazoline, researchgate.netnih.govplos.orgtriazolo[1,5-c]quinazoline, and researchgate.netnih.govplos.orgtriazolo[1,5-a]quinazoline can be synthesized. researchgate.netnih.gov
researchgate.netnih.govplos.orgTriazolo[4,3-c]quinazolines: These isomers can be formed by reacting the hydrazinoquinazoline with one-carbon donors. For instance, treatment with carbon disulfide in the presence of a base, followed by cyclization, yields the corresponding thione derivative. ekb.eg Reaction with diethyl oxalate can also lead to this ring system. researchgate.net
researchgate.netnih.govplos.orgTriazolo[1,5-c]quinazolines: This isomeric system can be obtained through the reaction of the hydrazinoquinazoline with acid chlorides. The reaction likely proceeds through the formation of an acylhydrazine intermediate, which then undergoes cyclization. This process can involve a Dimroth rearrangement to yield the more thermodynamically stable [1,5-c] fused system. nih.govnih.gov
researchgate.netnih.govplos.orgTriazolo[1,5-a]quinazolines: The synthesis of this scaffold often starts from 2-hydrazinobenzoic acid and N-cyanoimidocarbonates. researchgate.netnih.gov However, direct transformation from a pre-formed 4-hydrazinoquinazoline (B1199610) is also a viable route, often involving oxidative cyclization of the corresponding hydrazones formed from aldehydes. The hydrazones can undergo 1,5-electrocyclization, sometimes mediated by an oxidizing agent like iron(III) chloride, to afford the triazolo[1,5-a]quinazoline ring system. nih.gov
Table 2: Selected Cyclization Reactions to Form Fused Heterocycles
| Reagent | Fused System Formed | Example Product Class | Reference |
|---|---|---|---|
| Diethyl Oxalate | Triazinoquinazoline | researchgate.netnih.govplos.orgTriazino[4,3-c]quinazoline-dione | nih.govnih.gov |
| Ethyl Chloroacetate | Triazinoquinazoline | researchgate.netnih.govplos.orgTriazino[4,3-c]quinazolin-one | nih.govnih.gov |
| Carbon Disulfide | Triazoloquinazoline | researchgate.netnih.govplos.orgTriazolo[4,3-c]quinazoline-thione | ekb.eg |
| Acid Chlorides (e.g., Benzoyl Chloride) | Triazoloquinazoline | 5-Aryl- researchgate.netnih.govplos.orgtriazolo[1,5-c]quinazoline | nih.gov |
| Aldehydes followed by oxidation (e.g., FeCl₃) | Triazoloquinazoline | researchgate.netnih.govplos.orgTriazolo[1,5-a]quinazoline | nih.gov |
While the formation of triazine and triazole fused systems are the most common cyclization pathways, the reactivity of the hydrazino group allows for other potential cycloadditions. For instance, reaction with β-ketoesters could potentially lead to the formation of pyrazolo[1,5-c]quinazoline (B1257617) derivatives, a reaction that has been documented for related hydrazine (B178648) compounds. Furthermore, intramolecular cyclization of elaborated hydrazide derivatives can lead to other unique fused systems, such as imidazo[2,1-b]quinazolines. researchgate.net These less common pathways highlight the synthetic versatility of the hydrazinoquinazoline core.
Cyclization Reactions to Form Fused Heterocyclic Systems
Reactivity of the Methylsulfanyl Group in this compound
The methylsulfanyl (-SCH₃) group at the C2 position of the quinazoline ring is another key site for chemical modification. The C2 position is electron-deficient and susceptible to nucleophilic aromatic substitution (SNAr). The methylsulfanyl group acts as a moderate leaving group, which can be displaced by various nucleophiles.
This substitution allows for the introduction of a wide array of functional groups at the C2 position, significantly expanding the chemical diversity of the resulting molecules. Common nucleophiles used for this purpose include amines, alcohols, and thiols. These reactions often require elevated temperatures or the use of a catalyst. The reactivity of the C2 position is a well-established feature in quinazoline chemistry, allowing for the synthesis of derivatives with diverse substituents. researchgate.net For example, studies on related 2-methylsulfanyl- researchgate.netnih.govplos.orgtriazolo[1,5-a]quinazolines have shown that this group can be preserved or modified during subsequent reactions, indicating its utility as a synthetic handle. nih.gov The synthesis of various 2-alkoxy and other derivatives from 2-methylsulfanyl precursors has been reported, underscoring the synthetic importance of this functional group. nih.gov
Oxidative Transformations to Methylsulfonyl Derivatives
The methylsulfanyl (-SCH₃) group at the 2-position of the quinazoline ring is a key site for initial modification. While moderately reactive in its native state, its transformation into a methylsulfonyl (-SO₂CH₃) group via oxidation significantly enhances its utility as a leaving group in subsequent reactions. This oxidation is a common and crucial first step in a two-step strategy for introducing a wide variety of substituents at the C2-position.
The oxidation of thioethers to sulfones is a well-established transformation in organic synthesis. Reagents such as meta-chloroperoxybenzoic acid (m-CPBA), potassium peroxymonosulfate (B1194676) (Oxone®), or hydrogen peroxide in acetic acid are typically employed for this purpose. The resulting 4-hydrazino-2-(methylsulfonyl)quinazoline is a highly valuable intermediate, primed for reactions with a diverse range of nucleophiles.
Table 1: Common Oxidizing Agents for Thioether to Sulfone Conversion
| Oxidizing Agent | Typical Conditions |
| m-CPBA | CH₂Cl₂, 0 °C to room temp. |
| Oxone® | CH₃OH/H₂O, room temp. |
| H₂O₂ / CH₃COOH | Acetic acid, heat |
Nucleophilic Substitution of the Methylsulfanyl Moiety
The pyrimidine (B1678525) portion of the quinazoline ring is electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr). While the methylsulfanyl group can be displaced directly by potent nucleophiles, its reactivity is significantly enhanced after oxidation to the methylsulfonyl group. The -SO₂CH₃ moiety is an excellent leaving group, readily displaced by both "hard" nucleophiles like aliphatic amines and "soft" nucleophiles like aryl-thiols. byu.edu
This reactivity allows for the synthesis of a wide array of 2-substituted quinazoline derivatives. For instance, reaction of the 2-methylsulfonyl intermediate with various primary or secondary amines yields 2-aminoquinazoline (B112073) derivatives, while reaction with thiols produces 2-thioether analogs. This strategy is foundational for building molecular diversity from the parent compound.
Table 2: Examples of Nucleophilic Substitution at the C2-Position
| Nucleophile | Reagent Example | Product Class |
| Primary Amine | Aniline (B41778) | N-Aryl-4-hydrazinoquinazolin-2-amine |
| Secondary Amine | Piperidine | 4-Hydrazino-2-(piperidin-1-yl)quinazoline |
| Thiol | Thiophenol | 4-Hydrazino-2-(phenylthio)quinazoline |
| Alkoxide | Sodium Methoxide | 4-Hydrazino-2-methoxyquinazoline |
Transformations Involving the Quinazoline Core of this compound
Beyond the functional groups at positions 2 and 4, the bicyclic quinazoline core itself can undergo chemical modification, providing another avenue for derivatization.
Electrophilic Aromatic Substitution
In the quinazoline ring system, the fused benzene (B151609) ring is more susceptible to electrophilic aromatic substitution than the electron-deficient pyrimidine ring. wikipedia.org The directing effects of the fused heterocyclic system and existing substituents guide the position of substitution. For the quinazoline core, the general order of reactivity for electrophilic attack is position 8 > 6 > 5 > 7. wikipedia.org Therefore, reactions such as nitration, halogenation, or sulfonation are expected to occur preferentially at these positions on the carbocyclic ring. For instance, 4(3H)-quinazolinones are typically nitrated at the 6-position. nih.gov
Table 3: Regioselectivity of Electrophilic Aromatic Substitution on the Quinazoline Core
| Reaction | Reagent | Major Product (Predicted Position) |
| Nitration | HNO₃ / H₂SO₄ | 6-Nitro or 8-Nitro derivative |
| Bromination | Br₂ / FeBr₃ | 6-Bromo or 8-Bromo derivative |
| Sulfonation | Fuming H₂SO₄ | Quinazoline-8-sulfonic acid |
Ring-Opening and Re-cyclization Pathways
The 4-hydrazino group is highly nucleophilic and serves as a handle for constructing new fused-ring systems onto the quinazoline core. This is a powerful re-cyclization strategy for creating more complex polycyclic heterocycles. A common and well-documented pathway involves the reaction of the hydrazino group with reagents containing two electrophilic sites, leading to the formation of a five- or six-membered ring fused to the [c] face of the quinazoline pyrimidine ring.
For example, condensation with diethyl oxalate can be used to construct a triazolo ring, yielding a wikipedia.orgresearchgate.netchim.ittriazolo[4,3-c]quinazoline system. researchgate.net Similarly, reaction with carbon disulfide followed by cyclization can lead to the formation of fused thiadiazole derivatives. These reactions often proceed through an initial condensation to form a hydrazone or acylhydrazide, which then undergoes intramolecular cyclization.
Development of Novel Analogs through Derivatization
The chemical transformations described above are instrumental in the development of novel analogs of this compound. The strategic derivatization of this scaffold has led to the synthesis of diverse compound libraries.
A particularly prominent class of derivatives is the triazoloquinazolines. By leveraging the reactivity of the 4-hydrazino group, researchers have synthesized extensive series of wikipedia.orgresearchgate.netchim.ittriazolo[1,5-a]quinazolines and wikipedia.orgresearchgate.netchim.ittriazolo[4,3-c]quinazolines. researchgate.netresearchgate.net These novel heterocyclic systems have been investigated for various biological activities. For example, a series of 2-methylsulfanyl- wikipedia.orgresearchgate.netchim.ittriazolo[1,5-a]quinazoline derivatives were evaluated for their cytotoxic effects against cancer cell lines and for anti-inflammatory properties. nih.gov
The combination of modifications—such as substitution at the C2 position, annulation of a triazole ring at the C4 position, and substitution on the benzene ring—provides a modular approach to tuning the molecule's properties. This synthetic versatility makes this compound a valuable starting material for drug discovery and materials science research.
Table 4: Overview of Novel Analog Classes Derived from this compound
| Transformation Strategy | Intermediate | Resulting Analog Class |
| Oxidation & Nucleophilic Substitution | 4-Hydrazino-2-(methylsulfonyl)quinazoline | 2-Amino/Thio/Alkoxy-4-hydrazinoquinazolines |
| Re-cyclization at Hydrazino Group | Acylhydrazide derivative | wikipedia.orgresearchgate.netchim.itTriazolo[4,3-c]quinazolines |
| Re-cyclization at Hydrazino Group | N-Cyanoimidodithiocarbonate reaction | wikipedia.orgresearchgate.netchim.itTriazolo[1,5-a]quinazolines researchgate.net |
| Electrophilic Aromatic Substitution | Parent Compound | 6/8-Substituted-4-hydrazino-2-(methylsulfanyl)quinazolines |
Spectroscopic and Crystallographic Characterization of 4 Hydrazino 2 Methylsulfanyl Quinazoline and Its Derivatives
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Detailed NMR data for 4-hydrazino-2-(methylsulfanyl)quinazoline is not available in the reviewed literature. The elucidation of its precise chemical structure through NMR would require experimental determination.
Proton Nuclear Magnetic Resonance (¹H NMR)
Specific ¹H NMR spectral data, including chemical shifts (δ), multiplicities, coupling constants (J), and integration values for the protons of this compound, have not been reported.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
The ¹³C NMR spectrum, which would reveal the chemical shifts for each unique carbon atom in the this compound molecule, is not documented in available scientific sources.
Analysis by Infrared (IR) Spectroscopy
An experimental IR spectrum for this compound, which would show characteristic absorption bands for its functional groups (e.g., N-H stretching for the hydrazino group, C=N stretching of the quinazoline (B50416) ring, and C-S stretching), has not been published. For comparison, general IR absorption bands for quinazoline derivatives are reported to appear in the regions of 1635–1610 cm⁻¹, 1580–1565 cm⁻¹, and 1520–1475 cm⁻¹ due to aromatic ring vibrations. nih.gov
Mass Spectrometric Identification and Fragmentation Analysis
While the molecular formula of this compound is C₉H₁₀N₄S, corresponding to a molecular weight of 206.27 g/mol , a published mass spectrum detailing its molecular ion peak and fragmentation pattern could not be found. chemicalbook.comaaronchem.com
Single-Crystal X-ray Diffraction Studies
There are no published reports on the single-crystal X-ray diffraction analysis of this compound. Such a study would be necessary to definitively determine its molecular and crystal structure.
Investigation of Intermolecular Interactions and Crystal Packing
A comprehensive investigation into the intermolecular interactions and crystal packing of the specific compound, this compound, is currently limited by the absence of publicly available crystallographic data. While the synthesis of this compound, also referred to as 2-methylthio-4-hydrazinoquinazoline, has been reported, its single-crystal X-ray diffraction analysis, which is essential for a detailed understanding of its solid-state architecture, does not appear to be available in the surveyed scientific literature.
To provide a contextual understanding of the potential solid-state behavior of this molecule, a comparative analysis can be drawn from a structurally similar compound, 4-hydrazino-2-(methylsulfanyl)pyrimidine. This pyrimidine (B1678525) analogue shares key functional groups with the quinazoline of interest, namely the hydrazino and methylsulfanyl moieties, which are significant drivers of intermolecular interactions.
In the crystal structure of 4-hydrazino-2-(methylsulfanyl)pyrimidine, the primary intermolecular interactions are N—H···N hydrogen bonds. These interactions are crucial in the formation of the supramolecular assembly. The molecules of the pyrimidine derivative organize into centrosymmetric dimers through pairs of N—H···N hydrogen bonds. These dimers are further linked by additional N—H···N interactions, resulting in the formation of a two-dimensional array. This extended network is characterized by wave-like supramolecular chains that are interconnected by R(8) ring motifs.
Studies on other quinazoline derivatives, such as 4-methylsulfanyl-2-phenylquinazoline, have demonstrated the prevalence of π-π stacking. In this related compound, molecules are linked by such interactions between adjacent inversion-related molecules, with centroid-centroid distances of 3.7105 (9) Å between the quinazoline rings. Furthermore, interactions between the quinazoline and phenyl rings are also observed. Another derivative, 2-[4-(methylsulfanyl)quinazolin-2-yl]-1-phenylethanol, exhibits a crystal structure where molecules are stacked along the b-axis.
Therefore, it is reasonable to anticipate that the crystal packing of this compound would be a complex interplay of N—H···N hydrogen bonding, potentially forming dimers or chains, and π-π stacking interactions involving the quinazoline ring system. However, without experimental crystallographic data for the specific compound, any detailed description of its intermolecular interactions, including bond distances, angles, and specific packing motifs, remains speculative. The precise arrangement of the molecules in the solid state will be dependent on the subtle balance of these various non-covalent forces.
Data Tables
Due to the lack of specific crystallographic data for this compound, no data tables for its intermolecular interactions can be provided.
Computational Studies on 4 Hydrazino 2 Methylsulfanyl Quinazoline and Its Analogs
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure, geometry, and reactivity of molecules. By calculating the electron density, DFT can accurately predict various molecular properties, providing fundamental insights into a compound's behavior.
For 4-Hydrazino-2-(methylsulfanyl)quinazoline, DFT calculations would typically begin with geometry optimization to determine the most stable three-dimensional conformation of the molecule. The accuracy of such calculations is often validated by comparing the computed bond lengths and angles with experimental data from X-ray crystallography of closely related structures, such as other 2-(methylsulfanyl)quinazoline (B14722616) derivatives. researchgate.netnih.gov
Once a stable structure is obtained, DFT is used to calculate key electronic properties. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.
Furthermore, DFT is employed to generate a Molecular Electrostatic Potential (MEP) map. The MEP map illustrates the charge distribution across the molecule, identifying electron-rich regions (nucleophilic sites) that are susceptible to electrophilic attack and electron-poor regions (electrophilic sites) prone to nucleophilic attack. For this compound, the nitrogen atoms of the quinazoline (B50416) ring and the hydrazino group are expected to be electron-rich sites. Other reactivity descriptors, such as ionization potential, electron affinity, and global hardness and softness, can also be derived from DFT calculations.
Studies on analogous 2-methylthio-triazoloquinazoline compounds have demonstrated the utility of DFT in determining properties like dipole moments and correlating calculated NMR spectra with experimental findings, confirming the predictive power of this approach. mdpi.com
Table 1: Illustrative Electronic Properties of a Quinazoline Analog Derived from DFT Calculations
| Parameter | Description | Illustrative Value |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -6.2 eV |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | -1.5 eV |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | 4.7 eV |
| Dipole Moment | A measure of the net molecular polarity. | 3.5 Debye |
| Molecular Electrostatic Potential | Indicates regions of negative (red/yellow) and positive (blue) electrostatic potential. | N/A |
Note: The values in this table are representative examples based on studies of analogous compounds and serve to illustrate the type of data generated by DFT calculations.
Molecular Docking Investigations of Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. This method is crucial in drug discovery for screening virtual libraries of compounds and elucidating the molecular basis of a ligand's biological activity.
For this compound, molecular docking would be used to explore its potential interactions with various biological targets. Given that quinazoline derivatives are known to inhibit a range of enzymes, particularly protein kinases, a likely application would be to dock this compound into the ATP-binding site of a kinase such as Epidermal Growth Factor Receptor (EGFR) or Cyclooxygenase-2 (COX-2). nih.govresearchgate.net
The docking process involves placing the ligand in the active site of the protein and sampling numerous conformations and orientations. A scoring function is then used to estimate the binding affinity for each pose, typically reported as a docking score or binding energy in kcal/mol. The pose with the best score is analyzed to identify specific interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the protein's amino acid residues. For instance, the hydrazino group of the title compound could act as a hydrogen bond donor and acceptor, while the quinazoline ring could engage in hydrophobic and stacking interactions.
Docking studies on similar quinazolinone derivatives have successfully identified key interactions within the active sites of targets like NF-κB, providing a rationale for their observed anti-inflammatory activity. nih.gov
Table 2: Representative Molecular Docking Results for a Quinazoline Ligand with a Protein Kinase Target | Parameter | Description | Finding | | :--- | :--- | :--- | | Target Protein | The biological macromolecule being investigated (e.g., a protein kinase). | EGFR Kinase Domain | | Docking Score | A measure predicting the binding affinity; more negative values indicate stronger binding. | -9.5 kcal/mol | | Key Interacting Residues | Amino acids in the protein's active site that form significant bonds with the ligand. | Met793, Lys745, Asp855 | | Hydrogen Bonds | Formed between the hydrazino group and the backbone of Met793. | | Hydrophobic Interactions | The quinazoline ring interacts with Leu718, Val726, and Ala743. |
Note: This table presents hypothetical yet plausible docking results for this compound to illustrate the typical output of such a study.
Molecular Dynamics Simulations for Conformational Analysis and Binding Stability
While molecular docking provides a static snapshot of a ligand-protein complex, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements and interactions of atoms and molecules over time. MD is used to assess the stability of the docked complex, analyze conformational changes, and refine the understanding of binding thermodynamics.
Following a docking study of this compound with a target protein, an MD simulation would be performed on the most promising ligand-protein complex. The simulation, typically run for tens to hundreds of nanoseconds, solves Newton's equations of motion for the system, tracking the trajectory of each atom.
The stability of the complex is often evaluated by calculating the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand over the course of the simulation. A stable RMSD value suggests that the complex has reached equilibrium and the ligand remains securely bound in the active site. The flexibility of different parts of the protein is assessed using the Root Mean Square Fluctuation (RMSF), which can highlight regions that are significantly affected by ligand binding. MD simulations on quinazolinone derivatives have been used to confirm the stability of their interactions with cancer-related targets like VEGFR2 and EGFR. researchgate.net
MD simulations also provide detailed information on the persistence of specific interactions, such as hydrogen bonds, throughout the simulation period, offering a more robust measure of their importance for binding affinity.
Table 3: Typical Output from a Molecular Dynamics Simulation of a Ligand-Protein Complex
| Parameter | Description | Illustrative Result |
|---|---|---|
| Simulation Time | The duration of the simulation. | 100 nanoseconds |
| Average Ligand RMSD | The average deviation of the ligand's position from its initial docked pose. | 1.8 Å |
| Average Protein RMSD | The average deviation of the protein backbone atoms from their initial positions. | 2.5 Å |
| Key Hydrogen Bond Occupancy | The percentage of simulation time a specific hydrogen bond is maintained. | Ligand-Met793: 85% |
Note: The data shown is a representative example of results from an MD simulation, demonstrating the stability of a hypothetical complex involving a quinazoline derivative.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivative Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. By building a mathematical model, QSAR can predict the activity of new, unsynthesized compounds and guide the design of more potent derivatives.
A QSAR study involving this compound would require a dataset of its analogs with experimentally measured biological activity against a specific target. For each analog, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, including physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., partial charges), and steric properties (e.g., molecular shape).
Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build an equation that correlates these descriptors with the observed activity. The predictive power of the QSAR model is rigorously validated using statistical metrics like the squared correlation coefficient (r²) and the cross-validated squared correlation coefficient (q²).
Successful QSAR models have been developed for various classes of quinazoline derivatives, identifying the key structural features that govern their activity as H4 receptor inverse agonists or cytotoxic agents. nih.govnih.gov The resulting models can be visualized using contour maps, which indicate regions where modifying the structure—for example, by adding bulky groups, electron-donating groups, or hydrogen bond acceptors—is likely to increase or decrease biological activity. This information provides a clear roadmap for designing novel derivatives of this compound with enhanced potency.
Table 4: Example of a QSAR Model Equation for a Series of Quinazoline Analogs
| Model Component | Description |
|---|---|
| Dependent Variable | The biological activity being modeled (e.g., pIC50). |
| Independent Variables | Molecular descriptors that correlate with activity. |
| Example Equation | pIC50 = 0.85(LogP) - 0.23(Molecular_Surface_Area) + 1.5*(H-Bond_Donors) + 4.2 |
| Statistical Validation | Metrics indicating the model's robustness and predictive ability. |
| r² | 0.92 |
Note: This table illustrates the format of a simple QSAR model and its validation statistics, demonstrating how structural properties are correlated with activity.
Pharmacological Research Directions and Molecular Mechanisms Explored for Quinazoline Derivatives, Including 4 Hydrazino 2 Methylsulfanyl Quinazoline
Exploration of Antimicrobial Efficacy in Quinazoline (B50416) Derivatives
The emergence of drug-resistant microbial pathogens presents a significant global health challenge, necessitating the discovery of new and effective antimicrobial agents. rphsonline.com Quinazoline derivatives have been extensively investigated for their potential to combat these pathogens, with many exhibiting significant antibacterial and antifungal properties. nih.govrphsonline.com The versatility of the quinazoline scaffold allows for chemical modifications that can enhance their antimicrobial potency and spectrum of activity. nih.gov
Quinazoline derivatives have demonstrated notable efficacy against a range of Gram-positive and Gram-negative bacteria. nih.gov For instance, certain quinazolinone derivatives have shown promising activity against strains such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Salmonella typhimurium. mdpi.comsemanticscholar.org The antibacterial mechanism of some derivatives has been linked to the inhibition of essential bacterial enzymes, such as DNA gyrase, which is crucial for DNA replication and repair. nih.gov
A study on novel quinazolin-4(3H)-one derivatives incorporating hydrazone and pyrazole (B372694) scaffolds revealed that many of the synthesized compounds exhibited potent antimicrobial activity. mdpi.com For example, some derivatives showed more potent activity against S. typhimurium and equipotent activity against E. coli and S. aureus when compared to the antibiotic amoxicillin. mdpi.com Another study highlighted that substitutions at various positions of the quinazoline ring, such as the presence of a halogen atom, can significantly influence the antibacterial activity. nih.govnih.gov
| Quinazoline Derivative Type | Bacterial Strain(s) | Observed Activity |
|---|---|---|
| Quinazolin-4(3H)-one derivatives | S. aureus, B. subtilis, E. coli, S. typhimurium | Potent antibacterial activity, in some cases exceeding that of amoxicillin. mdpi.com |
| Thieno-thiazolo-quinazoline compounds | Methicillin-resistant Staphylococcus aureus (MRSA) | Significant activity and inhibition of biofilm formation. nih.gov |
| Fused pyrrolo-quinazolinone derivatives | Various bacterial strains | Demonstrated good antibacterial activity. nih.gov |
In addition to their antibacterial properties, quinazoline derivatives have also been the subject of research for their antifungal potential. mdpi.comresearchgate.net These compounds have been evaluated against a variety of fungal pathogens, including Candida albicans and Aspergillus niger. nih.gov The structural diversity of quinazolines allows for the development of derivatives with significant activity against fungal strains that are resistant to existing therapies. acs.org
Research has shown that specific substitutions on the quinazolinone ring are crucial for antifungal efficacy. nih.gov For example, certain fused pyrrolo-quinazolinone and pyridazine-quinazolinone derivatives have exhibited good activity against C. albicans and A. niger. nih.gov The mechanism of action for the antifungal effects of some quinazoline derivatives is believed to involve the disruption of fungal cell membrane integrity and the inhibition of key enzymes necessary for fungal survival. acs.org
| Quinazoline Derivative Type | Fungal Strain(s) | Observed Activity |
|---|---|---|
| Fused pyrrolo-quinazolinone derivatives | C. albicans, A. niger | Good antifungal activity. nih.gov |
| Fused pyridazine-quinazolinone derivatives | A. niger, C. albicans | Acceptable antifungal activity. nih.gov |
| 4-(substituted aniline) quinazoline derivatives | Fusarium moniliforme | Strong antifungal activity compared to standard drugs. mdpi.com |
Research on Anticancer Properties and Cellular Pathway Modulation
The quinazoline scaffold is a cornerstone in the development of targeted cancer therapies. sci-hub.senih.gov Numerous quinazoline derivatives have been synthesized and evaluated for their ability to inhibit the growth of various cancer cell lines. nih.govmdpi.com Their anticancer effects are often attributed to their ability to interfere with specific molecular targets that are critical for tumor growth and survival. sci-hub.senih.gov
A primary mechanism through which quinazoline derivatives exert their anticancer effects is the inhibition of protein kinases, particularly receptor tyrosine kinases (RTKs). sci-hub.seekb.eg Many of these kinases, such as the Epidermal Growth Factor Receptor (EGFR), are overexpressed or mutated in various cancers, leading to uncontrolled cell proliferation. nih.govtandfonline.com Quinazoline-based compounds, such as gefitinib (B1684475) and erlotinib, are well-known EGFR inhibitors that compete with adenosine (B11128) triphosphate (ATP) for binding to the kinase domain of the receptor, thereby blocking downstream signaling pathways. mdpi.comresearchgate.net
Research has focused on designing novel 4-anilinoquinazoline (B1210976) derivatives as potent and selective inhibitors of EGFR and other RTKs like Vascular Endothelial Growth Factor Receptor (VEGFR). nih.govamazonaws.com The rationale behind targeting multiple kinases is to achieve a synergistic antitumor effect and overcome resistance mechanisms. mdpi.com Structure-activity relationship (SAR) studies have been instrumental in optimizing the quinazoline scaffold to enhance kinase inhibitory activity and selectivity. mdpi.com
| Quinazoline Derivative | Target Kinase(s) | Therapeutic Application |
|---|---|---|
| Gefitinib | EGFR | Non-small cell lung cancer. mdpi.com |
| Erlotinib | EGFR | Non-small cell lung cancer, pancreatic cancer. mdpi.com |
| Lapatinib | EGFR, HER2 | Breast cancer. nih.gov |
| Vandetanib | VEGFR, EGFR, RET | Medullary thyroid cancer. nih.gov |
Beyond kinase inhibition, quinazoline derivatives have been shown to impede cancer cell proliferation through various other mechanisms. nih.gov These include inducing cell cycle arrest, promoting apoptosis (programmed cell death), and inhibiting enzymes involved in DNA synthesis and repair. nih.govnih.gov For example, some quinazoline derivatives have been found to cause cell cycle arrest at the G2/M phase, preventing cancer cells from dividing. tandfonline.comnih.gov
Furthermore, certain quinazoline compounds can induce apoptosis by modulating the expression of pro-apoptotic and anti-apoptotic proteins. tandfonline.com The inhibition of enzymes like poly(ADP-ribose) polymerase (PARP) and topoisomerase by quinazoline analogues also contributes to their antiproliferative effects by disrupting DNA repair mechanisms and leading to the accumulation of DNA damage in cancer cells. mdpi.comnih.gov The ability of some derivatives to inhibit tubulin polymerization disrupts the formation of the mitotic spindle, a critical structure for cell division, thereby halting proliferation. nih.gov
Anti-inflammatory Research in Quinazoline Scaffold Context
Chronic inflammation is a key factor in the development and progression of numerous diseases. nih.gov The quinazoline scaffold has emerged as a promising framework for the design of novel anti-inflammatory agents. researchgate.netijfmr.com Researchers have synthesized and evaluated a variety of quinazoline derivatives for their ability to modulate inflammatory pathways. mdpi.comijfmr.com
The anti-inflammatory effects of these compounds are often linked to their ability to inhibit the production of pro-inflammatory mediators and the activity of enzymes involved in the inflammatory response. ijfmr.com For instance, some quinazoline derivatives have been shown to inhibit the nuclear factor κB (NF-κB) signaling pathway, a crucial regulator of inflammation. nih.gov Additionally, the inhibition of mitogen-activated protein kinases (MAPKs) such as ERK2, p38α, and JNK3 has been identified as a potential mechanism for the anti-inflammatory activity of certain pyrazolo[1,5-a]quinazoline derivatives. nih.gov
Other Biologically Relevant Areas of Investigation
Beyond the more extensively studied fields of anticancer and antimicrobial research, the versatile quinazoline scaffold has been the subject of investigation for a range of other significant biological activities. These explorations highlight the broad therapeutic potential of quinazoline derivatives, including compounds structurally related to 4-Hydrazino-2-(methylsulfanyl)quinazoline.
Antiviral Activity: The emergence and evolution of viral diseases necessitate a continuous search for novel antiviral agents. Quinazoline derivatives have demonstrated promising activity against a variety of viruses. mdpi.com For instance, certain 2,4-disubstituted quinazoline derivatives have been synthesized and tested for their efficacy against the influenza virus, with some showing high activity. mdpi.com Other studies have identified quinazoline analogs as potent agents against viruses such as the Hepatitis C virus (HCV) and Japanese Encephalitis virus. mdpi.com The antiviral potential of these compounds extends to plant pathology as well, with some derivatives showing protective effects against the cucumber mosaic virus. mdpi.com Research has also uncovered quinazolinone compounds that are effective inhibitors of Zika and Dengue virus replication. acs.org Some benzo[g]quinazoline (B13665071) derivatives have shown notable activity against the human rotavirus Wa strain. mdpi.com Furthermore, in the context of the COVID-19 pandemic, certain quinoline (B57606) and quinazoline derivatives were found to inhibit the RNA synthesis driven by SARS-CoV-2 RNA-dependent RNA polymerase (RdRp). nih.gov
Antifungal Activity: Fungal infections, particularly those caused by opportunistic pathogens, are a growing health concern. Quinazoline derivatives have been evaluated for their antifungal properties against various fungal strains. mdpi.com For example, specific N-(4-(4-bromo-2-nitrophenylamino)quinazolin-6-yl)acetamide derivatives have demonstrated strong antifungal activity against Fusarium moniliforme. mdpi.com Other synthesized quinazolinone derivatives have also been identified as highly potent antifungal agents. mdpi.com The scope of this activity includes significant phytopathogenic fungi, where quinazolinone derivatives have shown remarkable in vitro activity against species like Sclerotinia sclerotiorum and Fusarium graminearum. acs.org
Anti-inflammatory Activity: Chronic inflammation is a key component of many diseases, making anti-inflammatory agents a critical area of pharmaceutical research. Quinazoline derivatives have been designed and synthesized to target inflammatory pathways. mdpi.com For example, novel classes of 4-amino quinazoline derivatives have been found to possess potent anti-inflammatory activity. mdpi.com The marketed non-steroidal anti-inflammatory drug (NSAID) proquazone, a 4-aryl-1-alkyl-quinazolinone derivative, is used in the treatment of rheumatoid arthritis and osteoarthritis. mdpi.comencyclopedia.pub More recent research has focused on pyrazolo[1,5-a]quinazoline compounds, which have been shown to inhibit lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity, a key process in the inflammatory response. nih.gov
Anticonvulsant Activity: The management of seizure disorders remains a challenge, and the quest for new anticonvulsant drugs is ongoing. Novel 2,3-disubstituted-4-(3H) quinazolinone derivatives have been synthesized and evaluated for their anticonvulsant properties, with some compounds showing potency in models of electroshock- and pentylenetetrazole (PTZ)-induced seizures. mdpi.com
Antitubercular Activity: With the rise of multidrug-resistant strains, new treatments for tuberculosis are urgently needed. Quinazoline-based derivatives have been identified as a potent moiety for targeting Mycobacterium tuberculosis. mdpi.com Specific derivatives have been designed as inhibitors of DprE1, an essential enzyme in the mycobacterial cell wall synthesis pathway. mdpi.com
The diverse biological activities of the quinazoline scaffold underscore its importance in medicinal chemistry. mdpi.com The following table summarizes some key findings in these varied areas of investigation.
| Biological Area | Quinazoline Derivative Class | Key Findings |
| Antiviral | 2,4-disubstituted quinazolines | High activity against influenza virus. mdpi.com |
| Antiviral | 2,3,6-trisubstituted quinazolinones | Potent activity against Zika and Dengue viruses. acs.org |
| Antiviral | Benzo[g]quinazolines | Significant reduction in human rotavirus Wa strain replication. mdpi.com |
| Antifungal | 4-(substituted aniline) quinazolines | Strong activity against Fusarium moniliforme. mdpi.com |
| Antifungal | Quinazolinone derivatives | High potency against various fungal strains, including phytopathogens. mdpi.comacs.org |
| Anti-inflammatory | 4-amino quinazoline derivatives | Potent anti-inflammatory effects. mdpi.com |
| Anti-inflammatory | Pyrazolo[1,5-a]quinazolines | Inhibition of NF-κB transcriptional activity. nih.gov |
| Anticonvulsant | 2,3-disubstituted-4-(3H) quinazolinones | Potent activity in seizure models. mdpi.com |
| Antitubercular | 6-(trifluoromethyl)-N-(4-oxothiazolidin-3-yl)quinazoline-2-carboxamides | Inhibition of Mycobacterium tuberculosis DprE1. mdpi.com |
Elucidation of Structure-Activity Relationships (SAR) in Quinazoline Derivatives
The broad spectrum of pharmacological activities exhibited by quinazoline derivatives is intrinsically linked to their structural features. The systematic investigation of how chemical modifications to the quinazoline core influence biological activity, known as Structure-Activity Relationship (SAR) studies, is crucial for the rational design of more potent and selective therapeutic agents. mdpi.com The nature and position of substituents on both the benzene (B151609) and pyrimidine (B1678525) rings of the quinazoline scaffold play a determining role in the resulting pharmacological profile. mdpi.com
Influence of Substituents on Biological Profiles
The biological activity of quinazoline derivatives can be finely tuned by altering the substituents at various positions, most notably at the C2 and C4 positions of the pyrimidine ring, as well as on the fused benzene ring.
Substitutions at the C4 Position: The C4 position is a frequent site for modification and is critical for many biological activities. For instance, in the development of tubulin polymerization inhibitors, a quinazoline moiety substituted at the C4 position with an aminophenyl group is often considered a requirement. nih.gov For antimalarial 4-aminoquinolines, a related scaffold, the nature of the dialkylaminoalkyl side chain at the C4 position is optimal for activity. pharmacy180.com In the context of anti-inflammatory quinazolinones, SAR studies have revealed that compounds with electron-releasing groups, such as alkyl and alkoxy moieties, tend to have higher activity than those with electron-withdrawing groups like nitro and halogen. mdpi.com
Substitutions at the C2 Position: The C2 position also plays a significant role in modulating the biological effects of quinazolines. For tubulin polymerization inhibitors, small lipophilic groups at the C2 position can enhance activity. nih.gov In the development of inhibitors for breast cancer resistance protein (BCRP), a phenyl group at the C2 position of the quinazoline is considered an essential requirement for activity. nih.gov For certain antibacterial quinazolinones, the introduction of variations at this position has been a key strategy in optimizing their potency. acs.org
Substitutions on the Benzene Ring (Positions 5, 6, 7, and 8): Modifications on the fused benzene ring can also profoundly impact activity. For example, in some series of anticancer quinazolines, an electron-releasing group at the C5 and/or C6 positions enhances tubulin polymerization inhibition. nih.gov For antibacterial quinazolinones, it has been reported that bromine or chlorine substitutions at the C6 and C8 positions can improve antimicrobial activity. nih.gov In the development of selective HER2 inhibitors, the substituents at C6, in combination with the aniline (B41778) moiety at C4, were found to be critical for achieving selectivity over EGFR. mdpi.com
The following table provides a summary of the influence of substituents at different positions on the quinazoline core for various biological activities.
| Position of Substitution | Type of Substituent | Influence on Biological Activity | Target Activity |
| C4 | Aminophenyl group | Often required for activity. nih.gov | Tubulin Polymerization Inhibition |
| C4 | Electron-releasing groups (e.g., alkyl, alkoxy) | Higher activity compared to electron-withdrawing groups. mdpi.com | Anti-inflammatory |
| C2 | Small lipophilic groups | May increase activity. nih.gov | Tubulin Polymerization Inhibition |
| C2 | Phenyl group | Essential for activity. nih.gov | BCRP Inhibition |
| C6 | Electron-releasing group | Enhances activity. nih.gov | Tubulin Polymerization Inhibition |
| C6, C8 | Halogen (Br, Cl) | Can improve activity. nih.gov | Antibacterial |
Design Principles for Enhanced Pharmacological Activities
The insights gained from SAR studies have led to the formulation of several design principles aimed at enhancing the pharmacological properties of quinazoline derivatives. These principles guide medicinal chemists in the strategic modification of the quinazoline scaffold to achieve improved potency, selectivity, and pharmacokinetic profiles.
Bioisosteric Replacement: Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a powerful tool for optimizing lead compounds. preprints.orgnih.gov This strategy can significantly alter a molecule's properties, including its size, shape, electron distribution, lipophilicity, and hydrogen bonding capacity, which in turn affects its biological activity, selectivity, and toxicity. preprints.orgnih.gov For example, the bioisosteric replacement of a carbon atom with a sulfur atom in a series of triazino[2,3-c]quinazoline derivatives led to a significant modulation of their anti-inflammatory activity. preprints.orgnih.gov
Structure-Based and Rational Drug Design: With an increasing understanding of the molecular targets of quinazoline derivatives, such as enzyme active sites, structure-based design has become a key strategy. This involves using computational tools like molecular docking to predict how a designed molecule will bind to its target protein. ijfmr.comnih.gov This allows for the rational design of derivatives with optimized interactions with key amino acid residues in the target's binding site, potentially leading to higher potency and selectivity. ijfmr.com For example, molecular docking has been used to guide the synthesis of novel quinazoline derivatives as potent anti-inflammatory agents by predicting their binding affinities to target proteins. ijfmr.com This approach is also central to the development of specific enzyme inhibitors, such as those targeting EGFR in cancer therapy. nih.gov
These design principles, informed by extensive SAR studies, continue to drive the evolution of quinazoline-based compounds as promising therapeutic agents for a wide array of diseases. wisdomlib.org
Q & A
Q. How to design a study linking this compound’s reactivity to theoretical frameworks (e.g., frontier molecular orbital theory)?
- HOMO-LUMO Analysis : Calculate energy gaps to predict nucleophilic/electrophilic sites. Correlate with experimental reactivity (e.g., hydrazine group as a nucleophile in Schiff base formation) .
- Kinetic Studies : Use stopped-flow spectroscopy to measure reaction rates with electrophiles (e.g., aldehydes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
